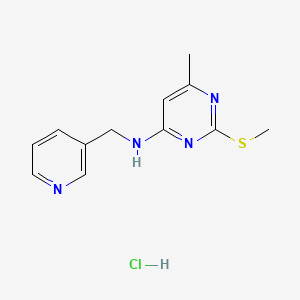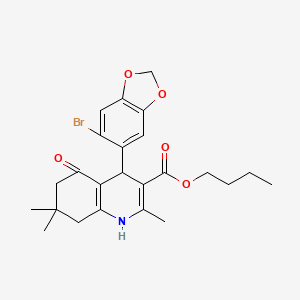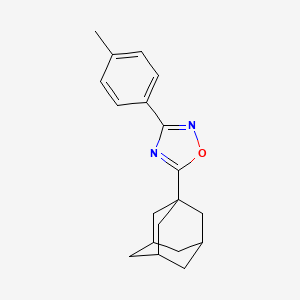
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide is a compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound, in particular, features two 4-chlorophenyl groups attached to the adamantane core, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . This reaction sequence allows for the introduction of the 4-chlorophenyl groups onto the adamantane core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of the 4-chlorophenyl groups allows for substitution reactions, where the chlorine atoms can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers. Its rigid structure makes it valuable in the design of materials with specific mechanical properties.
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives have been explored for their potential antiviral and antimicrobial properties. This compound may serve as a lead compound for drug development.
Industry: Its thermal stability and rigidity make it suitable for use in high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into particular binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide can be compared with other adamantane derivatives such as:
1,3-bis(4-aminophenyl)adamantane: This compound features amino groups instead of chlorophenyl groups, leading to different reactivity and applications.
1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane: The presence of methyl groups introduces additional steric hindrance and affects the compound’s properties.
1,3-bis(fluoro-aminophenyl)adamantane: The fluorine atoms significantly alter the electronic properties and reactivity of the compound. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other adamantane derivatives.
Propiedades
IUPAC Name |
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-17-1-5-19(6-2-17)27-21(29)23-10-15-9-16(11-23)13-24(12-15,14-23)22(30)28-20-7-3-18(26)4-8-20/h1-8,15-16H,9-14H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQHIFYPGJXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)


![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![4-(5-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole](/img/structure/B5125822.png)
![8-[2-[2-(2-Methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5125827.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)
![1-N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-N,4-N-dimethylbenzene-1,4-diamine](/img/structure/B5125843.png)

![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)



